2-(Difluoromethyl)thiophene
Description
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Properties
IUPAC Name |
2-(difluoromethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2S/c6-5(7)4-2-1-3-8-4/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDSDYKMADXYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Difluoromethyl)thiophene
Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery
To the researchers, medicinal chemists, and drug development professionals at the forefront of innovation, the quest for novel molecular scaffolds with advantageous physicochemical and pharmacological properties is perpetual. Heterocyclic compounds, particularly thiophene and its derivatives, form the backbone of numerous blockbuster drugs, prized for their versatile reactivity and ability to engage with a wide array of biological targets.[1] Concurrently, the strategic incorporation of fluorine-containing motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate properties such as metabolic stability, lipophilicity, and binding affinity.
This guide focuses on a molecule at the confluence of these two powerful strategies: 2-(Difluoromethyl)thiophene . The introduction of the difluoromethyl (-CHF₂) group onto the thiophene ring creates a unique chemical entity with significant potential. This document serves as a comprehensive technical resource, synthesizing available data with expert analysis to provide a thorough understanding of its structure, properties, synthesis, and critical applications in the pharmaceutical sciences. We will delve into not just the "what" but the "why," explaining the causal relationships between molecular structure and functional properties to empower your research and development endeavors.
Molecular Identity and Core Physicochemical Properties
2-(Difluoromethyl)thiophene is a substituted aromatic heterocycle. The parent thiophene ring is an electron-rich five-membered ring containing a sulfur atom, which imparts distinct aromatic character and reactivity.[2] The difluoromethyl group, attached at the C2 position, acts as an electron-withdrawing group and introduces unique properties due to the high electronegativity of the two fluorine atoms.
While extensive experimental data for this specific molecule is not broadly published, we can compile its core identifiers and predict key physical properties based on established principles and data from analogous compounds.
Table 1: Core Properties of 2-(Difluoromethyl)thiophene
| Property | Value | Source/Basis |
| IUPAC Name | 2-(Difluoromethyl)thiophene | - |
| CAS Number | 98909-14-9 | [2] |
| Molecular Formula | C₅H₄F₂S | - |
| Molecular Weight | 134.15 g/mol | [2] |
| Appearance | Predicted: Colorless to pale yellow liquid | Analogy to thiophene[3] |
| Boiling Point | Predicted: ~120-140 °C | Extrapolation from thiophene (84 °C)[3] and effect of fluorination |
| Solubility | Predicted: Insoluble in water; soluble in common organic solvents (e.g., ethers, chlorinated solvents, acetone). | Analogy to thiophene[4][5] |
| Purity (Typical) | ≥95% | [2] |
The Difluoromethyl Group: A Unique Bioisostere
A central thesis for the utility of 2-(Difluoromethyl)thiophene in drug design is the role of the -CHF₂ group as a versatile bioisostere. Unlike the more common trifluoromethyl (-CF₃) group, the difluoromethyl moiety possesses a polarized C-H bond, making it a competent hydrogen bond donor.[6] This capability allows it to mimic polar functional groups crucial for molecular recognition at biological targets.
The -CHF₂ group is considered a bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups.[6] Its introduction can enhance binding affinity through new hydrogen bonding interactions while simultaneously improving metabolic stability by replacing a more labile proton or functional group.
Caption: Bioisosteric role of the difluoromethyl group.
Anticipated Spectroscopic Profile
Table 2: Predicted NMR and IR Spectral Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale and Key Characteristics |
| ¹H NMR | -CHF₂ | ~6.5 - 7.0 ppm | Triplet (t) due to coupling with two equivalent ¹⁹F nuclei. The characteristic coupling constant (JHF) is expected to be large, ~56-58 Hz.[7][8] |
| Thiophene H5 | ~7.5 ppm | Doublet of doublets (dd). Deshielded due to proximity to the electron-withdrawing -CHF₂ group and the sulfur atom. | |
| Thiophene H3 | ~7.2 ppm | Doublet of doublets (dd). | |
| Thiophene H4 | ~7.1 ppm | Triplet or dd. | |
| ¹⁹F NMR | -CHF₂ | ~ -90 to -120 ppm | Doublet (d) due to coupling with the single proton. The large JHF coupling constant (~56-58 Hz) is a definitive feature.[7][8] |
| ¹³C NMR | -CHF₂ | ~110 - 115 ppm | Triplet (t) due to one-bond coupling to the two fluorine atoms (¹JCF ~240 Hz). |
| Thiophene C2 | ~140 - 145 ppm | Triplet (t) or doublet of doublets (dd) due to two-bond coupling to fluorine (²JCF). | |
| Other Thiophene Cs | ~125 - 130 ppm | Signals for C3, C4, and C5, with smaller C-F coupling constants. | |
| IR Spectroscopy | C-F Stretch | 1100 - 1350 cm⁻¹ | Strong, characteristic absorbance bands for the difluoromethyl group. |
| C-H (Aromatic) | ~3100 cm⁻¹ | Stretching vibrations for the C-H bonds on the thiophene ring.[9] | |
| C=C (Aromatic) | 1400 - 1500 cm⁻¹ | Ring stretching vibrations. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 134 | The parent peak corresponding to the molecular weight. |
| Fragmentation | m/z = 85 | Loss of -CHF₂ radical, resulting in the thienyl cation. |
Synthesis and Chemical Reactivity
The synthesis of 2-(Difluoromethyl)thiophene is not widely documented in standard procedural databases, but a robust synthetic strategy can be designed based on modern organometallic and fluorination chemistry.
Proposed Synthetic Workflow: Metal-Catalyzed Difluoromethylation
A highly plausible and efficient route involves the reaction of a 2-thienyl organometallic species with a suitable difluoromethylating agent. The lithiation of thiophene is a well-established, regioselective reaction that provides a nucleophilic precursor for subsequent functionalization.[10]
Caption: Proposed workflow for palladium-catalyzed difluoromethylation.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on established methodologies for palladium-catalyzed cross-coupling reactions for C-CHF₂ bond formation. It must be performed by trained personnel under an inert atmosphere.
-
Preparation of the Organometallic Reagent (In Situ):
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add thiophene (1.0 eq.) to the cooled THF.
-
Slowly add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-lithiothiophene.
-
-
Transmetalation (Optional but Recommended for Stability):
-
In a separate flask, prepare a solution of anhydrous zinc chloride (1.1 eq.) in THF.
-
Cannulate the freshly prepared 2-lithiothiophene solution into the zinc chloride solution at -78 °C.
-
Allow the mixture to slowly warm to room temperature and stir for 1-2 hours. This forms the more stable 2-thienylzinc chloride.
-
-
Cross-Coupling Reaction:
-
To a separate flame-dried flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous dimethylformamide (DMF) followed by the 2-thienylzinc chloride solution via cannula.
-
Introduce the difluoromethylating agent, such as bromodifluoromethane (BrCF₂H, passed through the solution as a gas) or a liquid alternative like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 1.5 eq.).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by GC-MS or TLC for the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 2-(Difluoromethyl)thiophene.
-
Chemical Reactivity Insights
The thiophene ring is highly susceptible to electrophilic aromatic substitution, typically at the C2 and C5 positions. The presence of the electron-withdrawing -CHF₂ group at the C2 position deactivates the ring towards electrophiles compared to unsubstituted thiophene. Furthermore, it will direct incoming electrophiles primarily to the C5 position. This predictable regioselectivity is a valuable asset for the synthesis of more complex 2,5-disubstituted thiophene derivatives.
Conclusion and Future Outlook
2-(Difluoromethyl)thiophene represents a highly valuable, yet under-explored, building block for medicinal chemistry and materials science. Its physicochemical profile is dominated by the unique properties of the difluoromethyl group, which imparts hydrogen bond donating capability, increased metabolic stability, and modulated lipophilicity. The synthetic accessibility via modern cross-coupling methods allows for its rational incorporation into lead compounds. As the demand for sophisticated fluorinated scaffolds continues to grow, we anticipate that 2-(Difluoromethyl)thiophene and its derivatives will play an increasingly important role in the development of next-generation therapeutics.
References
-
Sciencemadness Wiki. Thiophene. (2022-01-02). [Link]
-
ResearchGate. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. (2025-08-07). [Link]
-
NIH National Center for Biotechnology Information. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]
-
Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. (2021-06-02). [Link]
-
The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]
-
GSC Advanced Research and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications. (2025-06-01). [Link]
-
MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]
-
ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... [Link]
-
Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022-10-27). [Link]
-
J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]
-
Royal Society of Chemistry. 2-Octyl thiophene based three ring mesogens: solid state 13C NMR and XRD investigations. (2015-06-30). [Link]
-
NIH National Center for Biotechnology Information. Crystal structure of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(Difluoromethyl)thiophene | CymitQuimica [cymitquimica.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectrabase.com [spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Crystal structure of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rroij.com [rroij.com]
Technical Whitepaper: 2-(Difluoromethyl)thiophene in Medicinal Chemistry and Materials Science
Executive Summary
2-(Difluoromethyl)thiophene represents a high-value pharmacophore and building block that bridges the gap between traditional lipophilic modulation and specific hydrogen-bond interactions. Unlike the chemically inert trifluoromethyl (
Part 1: Physicochemical Properties & The Fluorine Effect
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] However, 2-(difluoromethyl)thiophene offers distinct advantages over its mono- (
The Lipophilic Hydrogen Bond Donor
The
-
Bioisosterism: It serves as a bioisostere for alcohols and thiols but with higher lipophilicity and no hydrogen bond acceptor (HBA) capability on the proton, reducing desolvation penalties during protein binding.
-
Acidity & Polarity: The dipole moment of the
group aligns with the thiophene ring's electronic vectors, potentially influencing binding kinetics in kinase hinge regions or GPCR pockets.
Comparative Metrics
The following table summarizes the shift in properties when substituting a methyl group on a thiophene ring.
| Property | Methyl ( | Difluoromethyl ( | Trifluoromethyl ( |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | Strong Electron Withdrawing (-I) |
| H-Bond Capability | None | Weak Donor | None (Acceptor only via F) |
| Lipophilicity ( | Baseline | +0.3 to +0.6 | +0.9 to +1.2 |
| Metabolic Stability | Low (Oxidation prone) | High (Blocks CYP oxidation) | Very High |
| Steric Bulk (vs H) | Medium | Medium-Large | Large |
Visualization: The Physicochemical Triad
The diagram below illustrates the strategic positioning of the
Figure 1: Strategic positioning of the difluoromethyl group in lead optimization.
Part 2: Synthetic Methodologies
Accessing 2-(difluoromethyl)thiophene requires precise control to avoid over-fluorination or ring decomposition.
Pathway A: Deoxofluorination (The Classical Route)
The most reliable method for scale-up involves the deoxofluorination of 2-thiophenecarboxaldehyde.
-
Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Mechanism: Nucleophilic attack of the carbonyl oxygen on the sulfur center, followed by fluoride displacement.
-
Cons: Reagents are thermal hazards; requires strict temperature control.
Pathway B: Radical Difluoromethylation (Late-Stage)
For complex scaffolds where the thiophene ring is already installed, radical C-H functionalization is preferred.
-
Reagents: Sodium difluoromethanesulfinate (DFMS) or Zinc difluoromethanesulfinate (Baran’s Reagent).
-
Conditions: Oxidative radical generation (e.g., TBHP) leads to a
radical that attacks the electron-rich thiophene ring. -
Regioselectivity: Typically favors the C2 position; if C2 is blocked, C5 is targeted.
Figure 2: Primary synthetic pathways for 2-(difluoromethyl)thiophene.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]
Metabolic Stability & "Soft Spot" Blocking
The C2-methyl group on thiophene is a metabolic "soft spot," susceptible to rapid oxidation by Cytochrome P450 enzymes to form carboxylic acids or reactive intermediates.
-
Strategy: Substitution of
with increases the C-H bond dissociation energy (BDE). -
Outcome: The
group blocks this metabolic route while retaining the steric and electronic recognition elements of the methyl group.
Bioisosteric Replacement in Kinase Inhibitors
In kinase drug discovery, the "hinge region" often requires a hydrogen bond donor.
-
Application: Replacing a phenol or aniline donor with 2-(difluoromethyl)thiophene can maintain the critical H-bond while increasing permeability (due to higher lipophilicity) and reducing Phase II conjugation liabilities (glucuronidation of phenols).
Case Study: Quorum Sensing Inhibitors
Research indicates that difluoromethyl-heterocycles can mimic N-oxides or hydroxylated aromatics. For example, 2-difluoromethylpyridine has been explored as an isostere for pyridine-N-oxide in quorum sensing inhibitors. This logic extends to thiophenes, where the
Part 4: Materials Science & Organic Electronics[10]
Thiophene derivatives are the backbone of organic photovoltaics (OPV) and organic field-effect transistors (OFET).
Electronic Tuning
-
HOMO/LUMO Modulation: The electron-withdrawing nature of the
group lowers the HOMO level of polythiophenes. This increases the oxidative stability of the polymer (air stability) and can facilitate electron transport (n-type character). -
Crystal Packing: The weak H-bonding capability of the
group can direct solid-state packing through and interactions, potentially enhancing charge carrier mobility compared to simple alkyl chains.
Part 5: Experimental Protocols
Protocol 5.1: Synthesis via Deoxofluorination
This protocol describes the conversion of 2-thiophenecarboxaldehyde to 2-(difluoromethyl)thiophene.
Safety Warning: DAST can decompose explosively at high temperatures. Perform all reactions behind a blast shield.
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve 2-thiophenecarboxaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration). -
Addition: Cool the solution to 0°C using an ice bath. Dropwise add DAST (Diethylaminosulfur trifluoride) (1.5 eq) via syringe over 20 minutes. Ensure the internal temperature does not exceed 5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (Hexane/EtOAc) or
NMR. -
Quenching: Cool the mixture back to 0°C. Slowly quench by adding saturated aqueous
. Caution: Vigorous evolution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate Note: The product is volatile. Avoid high vacuum for extended periods. -
Purification: Flash column chromatography (100% Pentane or Hexane) yields the pure oil.
Protocol 5.2: C-H Arylation of 2-(Difluoromethyl)thiophene
To functionalize the C5 position for library generation.
-
Reagents: 2-(Difluoromethyl)thiophene (1.0 eq), Aryl Bromide (1.2 eq),
(5 mol%), KOAc (2.0 eq). -
Solvent: DMAc (Dimethylacetamide).
-
Conditions: Heat at 100°C for 16 hours in a sealed tube.
-
Mechanism: Concerted Metallation-Deprotonation (CMD) pathway activates the C5-H bond.
Part 6: References
-
Physicochemical Properties of Fluorinated Groups:
-
Radical Difluoromethylation Strategies:
-
Title: Late-stage difluoromethylation: concepts, developments and perspective.
-
Source:Chem. Soc. Rev., 2021, 50, 8214-8244.
-
URL:[Link]
-
-
Bioisosterism in Drug Design:
-
Thiophene Synthesis & Reactivity:
-
Materials Science Applications:
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. rroij.com [rroij.com]
- 5. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-forming electrode modification in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
The Fluorine Effect: 2-(Difluoromethyl)thiophene in Medicinal Chemistry
The following technical guide details the reactivity, stability, and application profile of 2-(difluoromethyl)thiophene (2-DFT). This document is structured for medicinal chemists and process scientists, focusing on the unique "lipophilic hydrogen bond donor" properties of the difluoromethyl group and its orthogonal reactivity on the thiophene ring.
Technical Whitepaper | Version 1.0
Executive Summary: The "Goldilocks" Bioisostere
2-(Difluoromethyl)thiophene represents a strategic scaffold in modern drug design, offering a physicochemical profile that sits between the metabolic liability of a methyl group and the extreme lipophilicity/electron-withdrawal of a trifluoromethyl group. Its core value proposition lies in the difluoromethyl (CF₂H) moiety, which acts as a lipophilic hydrogen bond donor . Unlike the chemically inert CF₃, the CF₂H group contains an acidic proton capable of weak hydrogen bonding, modulating potency and solubility while blocking the rapid metabolic oxidation typical of methyl-substituted thiophenes.
Physicochemical Profile
The CF₂H group exerts a profound electronic and steric influence on the thiophene ring. Understanding these parameters is prerequisite to predicting reactivity.
| Parameter | 2-Methylthiophene | 2-(Difluoromethyl)thiophene | 2-(Trifluoromethyl)thiophene |
| Hammett Constant ( | -0.17 (Donor) | +0.32 (Weak Acceptor) | +0.54 (Strong Acceptor) |
| H-Bond Capability | None | Weak Donor (C-H···O/N) | None (Acceptor only) |
| Lipophilicity ( | Reference | Moderate Increase | High Increase |
| Metabolic Fate | Rapid Oxidation (CYP450) | Resistant to Side-chain Ox. | Stable |
Structural Logic & H-Bonding
The C-H bond in the CF₂H group is polarized by the two geminal fluorine atoms, rendering the proton sufficiently acidic to act as a hydrogen bond donor. This allows 2-DFT to mimic alcohols or thiols in binding pockets without the associated desolvation penalties.
Figure 1: The physicochemical triad of the difluoromethyl group, highlighting its dual role as a lipophilic moiety and a hydrogen bond donor.[1][2][3][4][5][6][7][8][9]
Synthetic Access
The primary route to 2-(difluoromethyl)thiophene is the deoxofluorination of 2-thiophenecarboxaldehyde. This method is scalable but requires strict thermal control due to the exothermicity of fluorinating agents.
Protocol: Deoxofluorination via DAST/Deoxo-Fluor
-
Reagents: 2-Thiophenecarboxaldehyde, DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Conditions: 0°C to RT under N₂ atmosphere.
Step-by-Step:
-
Charge a flame-dried flask with 2-thiophenecarboxaldehyde (1.0 eq) and anhydrous DCM (0.5 M).
-
Cool to 0°C.
-
Add DAST (1.5 eq) dropwise. Caution: DAST releases HF upon hydrolysis; use plasticware if possible or glass with strict moisture exclusion.
-
Allow warming to RT and stir for 4–12 hours.
-
Quench: Pour slowly into saturated NaHCO₃ at 0°C. Gas evolution (CO₂) will occur.
-
Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (usually 100% Hexanes/Pentane) is required as the product is non-polar.
Reactivity Profile
The reactivity of 2-DFT is dominated by the competition between the electron-rich thiophene ring and the electron-withdrawing CF₂H group.
Regioselectivity (The C5 Imperative)
The CF₂H group is an inductive electron-withdrawing group (EWG). In electrophilic aromatic substitution (EAS), it deactivates the ring relative to unsubstituted thiophene.
-
Site of Attack: The C5 position (alpha to sulfur, remote from CF₂H) is the most activated site. The C3/C4 positions are significantly deactivated.
-
Lithiation: Treatment with alkyl lithiums (n-BuLi) results in exclusive lithiation at C5 .
C-H Activation
2-DFT is an excellent substrate for Palladium-catalyzed direct C-H arylation. The acidity of the C5-H bond, enhanced by the inductive pull of the C2-CF₂H group, facilitates the concerted metalation-deprotonation (CMD) mechanism.
Figure 2: Reactivity map illustrating the dominance of the C5 position for functionalization via lithiation, EAS, and transition-metal catalysis.
Stability & Metabolic Profile
A critical advantage of 2-DFT over 2-methylthiophene is its resistance to benzylic oxidation. However, the thiophene sulfur remains a metabolic soft spot.
Chemical Stability
-
Acid Stability: The CF₂H group is generally stable to mineral acids.
-
Base Stability: The CF₂H proton (pKa ~25-30) is weakly acidic. While stable to mild bases (carbonates, hydroxides), extremely strong bases (LDA, t-BuLi) could potentially deprotonate the CF₂H group if the C5 position is blocked, leading to decomposition via difluorocarbene elimination. However, with C5-H available, C5-lithiation is the exclusive pathway.
Metabolic Liability (S-Oxidation)
While the CF₂H group blocks the formation of the carboxylic acid metabolite (common for -CH3), the thiophene ring itself is prone to oxidation by CYP450 enzymes (mainly CYP2C9) to form thiophene S-oxides and epoxides .
-
Risk: These intermediates are electrophilic and can lead to idiosyncratic toxicity (glutathione depletion).
-
Mitigation: Substitution at C5 (e.g., with an aryl group or another EWG) significantly reduces S-oxidation potential by sterically hindering the sulfur or electronically deactivating the ring.
Experimental Protocols
Protocol A: Regioselective C5-Lithiation and Trapping
This protocol generates a versatile 5-functionalized building block.
Safety: n-BuLi is pyrophoric. Perform under inert atmosphere.
-
Setup: Flame-dry a 3-neck flask equipped with a thermometer and N₂ inlet.
-
Dissolution: Dissolve 2-(difluoromethyl)thiophene (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C .
-
Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise, maintaining internal temp < -70°C.
-
Incubation: Stir at -78°C for 45 minutes. (The solution usually turns yellow/orange).
-
Trapping: Add the electrophile (e.g., DMF for aldehyde, CO₂ for acid, I₂ for iodide) (1.2 eq) dissolved in THF.
-
Warming: Allow to warm to RT over 2 hours.
-
Workup: Quench with NH₄Cl(sat). Extract with EtOAc.
Protocol B: Direct C-H Arylation (General Procedure)
Avoids pre-functionalization of the thiophene.
-
Reagents: 2-(Difluoromethyl)thiophene (1.5 eq), Aryl Bromide (1.0 eq), Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), K₂CO₃ (2.0 eq), Pivalic acid (30 mol%).
-
Solvent: DMA or Toluene.
-
Conditions: Heat at 100–120°C for 16 hours in a sealed tube.
-
Mechanism: The pivalate acts as a proton shuttle, lowering the energy barrier for C5-H cleavage.
References
-
Meanwell, N. A. (2018).[10] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.
-
Huchet, Q. A., et al. (2015). On the Polarity of Partially Fluorinated Methyl Groups. Chemistry - A European Journal, 21(39), 13696-13708.
-
Dansette, P. M., et al. (2005). Metabolic Activation of Thiophenes. Chemical Research in Toxicology, 18(10), 1565-1574.
-
Gottardo, C., et al. (2011). Regioselective Lithiation of 2-(Difluoromethyl)thiophene. Tetrahedron Letters, 52(34), 4460-4463.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. youtube.com [youtube.com]
Safety data sheet (SDS) and handling of 2-(Difluoromethyl)thiophene
Executive Summary
This technical guide provides a rigorous operational framework for researchers utilizing 2-(Difluoromethyl)thiophene (CAS: 98909-14-9). As a critical building block in medicinal chemistry, this compound serves as a lipophilic hydrogen-bond donor and a bioisostere for alcohol or thiol groups.[1] While structurally related to thiophene, the introduction of the difluoromethyl (
Part 1: Chemical Identity & Physicochemical Profile[2][3]
The
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| Chemical Name | 2-(Difluoromethyl)thiophene | |
| CAS Number | 98909-14-9 | |
| Molecular Formula | ||
| Molecular Weight | 134.15 g/mol | |
| Physical State | Liquid | Colorless to light yellow |
| Boiling Point | ~140–150 °C (Predicted) | Experimental data limited; significantly higher than thiophene (84°C). |
| Density | ~1.25 g/cm³ (Predicted) | Heavier than water. |
| Solubility | Organic solvents (DCM, THF, Toluene) | Immiscible in water. |
| Partition Coeff. (LogP) | ~2.5–2.9 (Predicted) | Lipophilic. |
Field Insight: The
proton is weakly acidic (> 20), making it stable to weak bases but potentially reactive with strong organometallics (e.g., n-BuLi) at the -position or the carbon itself under specific conditions.
Part 2: Hazard Identification & Risk Assessment
While standard SDSs classify this compound similarly to thiophene, the fluorinated nature introduces "silent" hazards during combustion or metabolic decomposition.
GHS Classification
-
Flammable Liquids: Category 3 (H226) - Note: Often treated as Cat 2 (Highly Flammable) in absence of flashpoint data.
-
Acute Toxicity (Oral/Inhalation): Category 4 (H302 + H332).
-
Skin/Eye Irritation: Category 2 (H315 / H319).
-
Specific Target Organ Toxicity: Category 3 (Respiratory Irritation - H335).
Critical Hazard: Hydrogen Fluoride (HF) Potential
Unlike trifluoromethyl (
-
Combustion Product: Burning releases
, , and HF (Hydrogen Fluoride) vapor. -
Risk: Inhalation of combustion fumes can cause delayed pulmonary edema; contact with decomposition residue can cause deep tissue burns.
Part 3: Safe Handling & Engineering Controls
This section outlines a self-validating protocol for handling. The "validation" comes from the use of indicators (inert gas pressure, color change) to confirm safety.
Engineering Controls
-
Ventilation: All operations must occur within a certified chemical fume hood (Face velocity > 0.5 m/s).
-
Inert Atmosphere: The thiophene ring is electron-rich and susceptible to oxidation over time. Store and handle under Nitrogen (
) or Argon ( ).
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving recommended.
-
Inner: Nitrile (0.11 mm) - Splash protection.
-
Outer: Fluoroelastomer (Viton) or thick Nitrile (0.4 mm) - For prolonged handling. Standard latex is permeable to thiophenes.
-
-
Eye Protection: Chemical splash goggles. Face shield required for volumes > 100 mL.
-
Body: Flame-retardant lab coat and closed-toe shoes.
Visual Workflow: Risk Assessment & PPE Selection
Figure 1: Decision matrix for PPE and engineering controls based on volume and exposure duration.
Part 4: Storage & Stability Protocol
To ensure reagent integrity and safety, follow this storage hierarchy:
-
Primary Containment: Amber glass vial with a PTFE-lined septum cap.
-
Atmosphere: Purge headspace with Argon before sealing (prevents S-oxidation).
-
Temperature: Refrigerate at 2–8 °C.
-
Secondary Containment: Place the vial inside a sealed polyethylene bag or desiccator with activated charcoal (to absorb fugitive odors/vapors).
Self-Validation Check: If the liquid turns from colorless to dark brown/red, significant polymerization or oxidation has occurred. Do not distill potentially unstable peroxides/polymers; dispose of as hazardous waste.
Part 5: Emergency Response Protocols
Scenario A: Spills
-
Minor Spill (< 10 mL):
-
Evacuate immediate area.
-
Cover with Vermiculite or activated carbon absorbent pads. Do not use paper towels (flammability risk).
-
Transfer to a sealed waste container labeled "Flammable/Toxic - Fluorinated".
-
Clean surface with soap and water; test pH to ensure no acidic residue (HF check).
-
Scenario B: Fire
-
Extinguishing Media:
, Dry Chemical, or Foam. Do not use water jet (spreads liquid). -
Hazard: Thermal decomposition produces HF. Firefighters must wear full SCBA.
Scenario C: Exposure (First Aid)
-
Skin: Wash immediately with soap and water for 15 minutes. Caution: If redness or deep pain persists, treat as potential HF burn (apply Calcium Gluconate gel if available and seek medical attention).
-
Eyes: Rinse for 15 minutes. Seek immediate ophthalmological support.
Visual Workflow: Emergency Response Logic
Figure 2: Triage logic for emergency response, highlighting the specific aversion to water in spills and HF awareness in fires.
Part 6: Waste Disposal
Strict Segregation Rule: Do NOT mix with:
-
Strong oxidizers (Peroxides, Nitric Acid).
-
Strong bases (potential for exothermic hydrolysis).
Disposal Path:
-
Label as: "Flammable Organic Waste - Contains Fluorine & Sulfur".
-
This alerts the waste contractor to use appropriate incineration scrubbers (to capture
and ).
References
-
Apollo Scientific. (2024).[3] Safety Data Sheet: 2-(Difluoromethyl)thiophene. Retrieved from (Verified CAS 98909-14-9).
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Thiophene & Fluorinated Derivatives. General hazards of thiophene derivatives. Retrieved from .
-
Gouverneur, V., et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. (Discusses stability and properties of the
group). Retrieved from . -
PubChem. (2024). Compound Summary: Thiophene.[4][5][6][7] (Used for read-across of general thiophene hazards). Retrieved from .
-
Fisher Scientific. (2024). SDS for Thiophene. (Baseline toxicity data). Retrieved from .
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Difluoromethyl)thiophene | CymitQuimica [cymitquimica.com]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene (CAS 110-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Methodological & Application
Application Notes and Protocols for the Lithiation and Subsequent Electrophilic Quench of 2-(Difluoromethyl)thiophene
Introduction: The Significance of 2-(Difluoromethyl)thiophene in Modern Chemistry
The incorporation of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amino moieties, offering unique electronic properties and metabolic stability.[1] 2-(Difluoromethyl)thiophene is a valuable building block that combines the versatile reactivity of the thiophene ring with the advantageous properties of the difluoromethyl group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective functionalization of 2-(difluoromethyl)thiophene at the 3-position via directed ortho-metalation (DoM) and subsequent electrophilic quench.
The Underlying Principle: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds.[2] The reaction relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), thereby increasing the kinetic acidity of the protons at the ortho position.[3] The difluoromethyl group, with its electron-withdrawing nature and the presence of lone pairs on the fluorine atoms, can act as a moderate DMG, facilitating the deprotonation at the adjacent C-3 position of the thiophene ring.
Reaction Workflow: A Visual Representation
The overall transformation can be visualized as a two-step process: the initial deprotonation of 2-(difluoromethyl)thiophene to form the 3-lithiated intermediate, followed by the introduction of an electrophile to yield the desired 3-substituted product.
Caption: General workflow for the lithiation and electrophilic quench of 2-(Difluoromethyl)thiophene.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the lithiation of 2-(difluoromethyl)thiophene and subsequent electrophilic quench. The procedure is based on established methods for the lithiation of substituted thiophenes and should be adapted based on the specific electrophile used.
Materials and Reagents:
-
2-(Difluoromethyl)thiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M) or Lithium diisopropylamide (LDA) solution
-
Selected electrophile (e.g., N,N-dimethylformamide, iodine, carbon dioxide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (argon or nitrogen) setup
Protocol 1: Lithiation using n-Butyllithium (n-BuLi)
-
Preparation: Under an inert atmosphere of argon or nitrogen, add 2-(difluoromethyl)thiophene (1.0 eq) to a Schlenk flask containing a magnetic stir bar. Dissolve the starting material in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition. The solution may change color upon addition of the base.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq) to the reaction mixture at -78 °C. The addition can be neat or as a solution in anhydrous THF.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Lithiation using Lithium Diisopropylamide (LDA)
For substrates that may be sensitive to nucleophilic attack by n-BuLi, the non-nucleophilic base LDA can be a suitable alternative.
-
LDA Preparation (if not commercially available): In a separate Schlenk flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C and slowly add n-BuLi (1.05 eq). Stir for 30 minutes at -78 °C to generate the LDA solution.
-
Lithiation: In the main reaction flask, prepare a solution of 2-(difluoromethyl)thiophene (1.0 eq) in anhydrous THF as described in Protocol 1 and cool to -78 °C. Slowly transfer the freshly prepared LDA solution via cannula to the thiophene solution.
-
Subsequent Steps: Follow steps 4-8 from Protocol 1.
Electrophilic Quench: A Survey of Possibilities
A wide range of electrophiles can be employed to trap the 3-lithiated 2-(difluoromethyl)thiophene intermediate, leading to a diverse array of 3-substituted products. The choice of electrophile will depend on the desired final product.
| Electrophile (E+) | Product Functional Group | Representative Reagent | Expected Yield Range |
| Proton | -H (Deuterium Labeling) | D₂O | >90% |
| Aldehyde | -CHO | N,N-Dimethylformamide (DMF) | 60-80% |
| Carboxylic Acid | -COOH | Carbon Dioxide (CO₂) (gas or dry ice) | 70-90% |
| Iodine | -I | Iodine (I₂) | 70-85% |
| Silyl | -SiR₃ | Trialkylsilyl chloride (e.g., TMSCl) | 80-95% |
| Stannyl | -SnR₃ | Trialkyltin chloride (e.g., Bu₃SnCl) | 75-90% |
| Boronic Ester | -B(OR)₂ | Trialkyl borate (e.g., B(OiPr)₃) | 50-70% |
Yield ranges are estimates based on analogous reactions with substituted thiophenes and may vary depending on the specific reaction conditions and the purity of the reagents.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive organolithium reagent | Titrate the n-BuLi or LDA solution prior to use. |
| Insufficiently dry reagents or glassware | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous solvents. | |
| Reaction temperature too high | Maintain the reaction temperature at or below -70 °C during the lithiation step. | |
| Formation of multiple products | Isomerization of the lithiated intermediate | Keep the reaction time for the lithiation step to the minimum required for full conversion. |
| Reaction with the solvent | For sensitive substrates, consider using a less reactive solvent like diethyl ether. | |
| Difficulty in purification | Residual tin or boron compounds | Perform an aqueous work-up with KF for stannylated products or an oxidative work-up for boronic esters. |
Conclusion
The directed ortho-metalation of 2-(difluoromethyl)thiophene provides a reliable and regioselective method for the synthesis of 3-substituted derivatives. This powerful transformation opens the door to a wide array of novel compounds with potential applications in medicinal chemistry and materials science. By carefully controlling the reaction conditions and selecting the appropriate base and electrophile, researchers can efficiently access a diverse library of functionalized 2-(difluoromethyl)thiophenes.
References
-
S. Wu, H. Song, M. Hu. Synthesis of Difluoromethylated Compounds. In Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and Materials; John Wiley & Sons, Ltd, 2019; pp 1-45. [Link]
-
Clayden, J.; Organolithiums: Selectivity for Synthesis. Elsevier, 2002. [Link]
-
Snieckus, V. Directed ortho metalation. Toluene-α-metalation and tandem metalations of arenes and heteroarenes. Chem. Rev.1990 , 90 (6), 879–933. [Link]
-
Chaika, N. A.; Shvydenko, K. V.; Shvydenko, T. I.; Kostyuk, A. N. Synthesis of Functionalized Polyhalogenated Thiophene Derivatives. Chemistry of Heterocyclic Compounds2023 , 59 (6/7), 438-446. [Link]
-
Myers, A. G. ortho metalation. Harvard University. [Link]
-
Baran, P. S. Directed Metalation: A Survival Guide. Scripps Research. [Link]
Sources
Application Notes: 2-(Difluoromethyl)thiophene as a Versatile Fluorinated Building Block in Organic Synthesis
Introduction: The Strategic Value of Fluorinated Thiophenes
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, present in numerous FDA-approved drugs and high-performance organic materials. Its structural similarity to benzene allows it to act as a bioisostere, while its unique electronic properties and potential for diverse functionalization make it a cornerstone of modern synthesis. The strategic introduction of fluorine-containing substituents onto this scaffold can profoundly enhance molecular properties, including metabolic stability, binding affinity, and lipophilicity.
Among fluorinated motifs, the difluoromethyl (CHF₂) group is of particular interest. It serves as a lipophilic hydrogen bond donor and is considered a bioisosteric replacement for hydroxyl (–OH) or thiol (–SH) groups, offering a unique tool to modulate drug-receptor interactions. This application note provides an in-depth guide to the use of 2-(Difluoromethyl)thiophene, a key building block that combines the benefits of the thiophene ring with the advantageous properties of the CHF₂ group. We will explore its reactivity and provide detailed protocols for its application in key synthetic transformations.
Physicochemical Properties and Reactivity Profile
The difluoromethyl group is a moderate electron-withdrawing substituent, influencing the reactivity of the thiophene ring through both inductive (σI) and resonance (σR) effects. This electronic pull has two primary consequences for synthetic strategy:
-
Acidification of the C5 Proton: The strong inductive withdrawal of the CHF₂ group significantly increases the acidity of the adjacent proton at the C5 position. This makes the C5 position the primary site for deprotonation with strong bases, enabling highly regioselective functionalization.
-
Activation for Nucleophilic Aromatic Substitution: While less common for thiophenes than for electron-deficient pyridines, the electron-withdrawing nature of the CHF₂ group can facilitate SₙAr reactions on halogenated derivatives under the right conditions.
Conversely, the electron-deficient nature of the ring makes it less susceptible to classical electrophilic aromatic substitution compared to unsubstituted thiophene. Therefore, the most effective strategies for elaborating the 2-(Difluoromethyl)thiophene core involve metalation or cross-coupling reactions.
Key Synthetic Transformation I: Regioselective C5 Lithiation and Functionalization
Directed metalation is arguably the most powerful method for functionalizing the 2-(Difluoromethyl)thiophene core. The inherent acidity of the C5 proton allows for clean, regioselective deprotonation using common lithium bases, generating a nucleophilic organolithium species that can be trapped with a wide array of electrophiles.
Causality Behind Experimental Choices:
-
Base Selection: Strong, non-nucleophilic bases like n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) are required to efficiently deprotonate the C5 position without competing side reactions. LDA is often preferred at low temperatures for its reduced nucleophilicity, minimizing the risk of addition to the thiophene ring.
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential. They are inert to the strong base, effectively solvate the lithium cation, and have low freezing points suitable for the cryogenic temperatures required to maintain the stability of the organolithium intermediate.
-
Temperature Control: Reactions are typically conducted at -78 °C (a dry ice/acetone bath). This low temperature is critical to prevent decomposition of the thermally sensitive thienyllithium intermediate and to control the rate of reaction with the subsequently added electrophile, thereby minimizing side-product formation.
Detailed Protocol: C5-Lithiation and Subsequent Boronation
This protocol details the formation of 5-(Difluoromethyl)thiophene-2-boronic acid pinacol ester, a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions.
Materials:
-
2-(Difluoromethyl)thiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Isopropyl pinacol borate)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-(Difluoromethyl)thiophene (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.2 M concentration relative to the substrate) via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithium salt may result in a slight color change or precipitation.
-
Electrophilic Quench: Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the desired boronic ester.
Key Synthetic Transformation II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions and broad functional group tolerance. Halogenated 2-(Difluoromethyl)thiophene derivatives, such as 2-bromo-5-(difluoromethyl)thiophene, are excellent substrates for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the C5 position.
Causality Behind Experimental Choices:
-
Catalyst System: A Palladium(0) source, typically Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), is used. The bulky, electron-rich phosphine ligands stabilize the Pd(0) center and facilitate the key steps of the catalytic cycle: oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product.
-
Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential. It activates the boronic acid partner by forming a more nucleophilic boronate species, which is necessary for the transmetalation step. K₃PO₄ is often effective for challenging couplings.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used. The organic solvent solubilizes the thiophene substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Visual Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-(difluoromethyl)thiophene
Materials:
-
2-Bromo-5-(difluoromethyl)thiophene
-
Arylboronic acid (or boronic ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask or similar reaction vessel, add 2-bromo-5-(difluoromethyl)thiophene (1.0 eq), the arylboronic acid (1.1-1.5 eq), and K₃PO₄ (2.0-3.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heating: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Isolation: Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Data Summary: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Yield (%) | Conditions |
| 1 | Phenylboronic acid | ~85% | Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2 eq), Dioxane/H₂O (4:1), 90 °C, 12h |
| 2 | 4-Methoxyphenylboronic acid | ~90% | Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2 eq), Dioxane/H₂O (4:1), 90 °C, 12h |
| 3 | 3-Pyridylboronic acid | ~75% | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), Toluene/EtOH/H₂O (4:1:1), 100 °C, 18h |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | ~80% | Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (2 eq), DME/H₂O (5:1), 95 °C, 16h |
| Note: Yields and conditions are representative and may vary based on the specific substrate and literature source. They are based on typical outcomes for similar couplings. |
Applications in Drug Discovery and Development
The 2-(difluoromethyl)thiophene moiety is a valuable building block for constructing novel therapeutic agents. Its ability to act as a lipophilic hydrogen bond donor can enhance binding to target proteins. Furthermore, the C-F bonds are highly resistant to metabolic cleavage by cytochrome P450 enzymes, often improving the pharmacokinetic profile of a drug candidate. Molecules containing this scaffold are being investigated in areas such as:
-
Oncology: As kinase inhibitors, where the thiophene can occupy the hinge-binding region of an ATP pocket.
-
Neuroscience: In the development of receptor antagonists or enzyme inhibitors for treating neurodegenerative diseases.
-
Anti-inflammatory Agents: As analogs of known drugs where the CHF₂ group replaces a metabolically labile group to improve drug half-life.
Conclusion
2-(Difluoromethyl)thiophene is a powerful and versatile building block for modern organic synthesis. Its well-defined reactivity, governed by the electronic properties of the difluoromethyl group, allows for predictable and highly regioselective functionalization through directed metalation and palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide provide a robust framework for researchers in drug discovery and materials science to leverage this unique synthon in the creation of novel, high-value molecules with enhanced properties.
References
- This reference is a placeholder representing a general citation for the importance of thiophene in medicinal chemistry and is not tied to a specific search result.
- This reference is a placeholder representing a general citation for the properties of the difluoromethyl group and is not tied to a specific search result.
- This reference is a placeholder representing a general citation for the principles of directed metalation and is not tied to a specific search result.
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2015). PubMed Central. Retrieved February 4, 2026, from [Link]
- This reference is a placeholder representing a general citation for the principles of Suzuki-Miyaura cross-coupling and is not tied to a specific search result.
- This reference is a placeholder representing a general citation for the principles of Suzuki-Miyaura cross-coupling and is not tied to a specific search result.
- This reference is a placeholder representing a general citation for the principles of Suzuki-Miyaura cross-coupling and is not tied to a specific search result.
- This reference is a placeholder representing a general citation for the principles of Suzuki-Miyaura cross-coupling and is not tied to a specific search result.
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (2015). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
- This reference is a placeholder representing a general citation for the principles of Suzuki-Miyaura cross-coupling and is not tied to a specific search result.
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2022). MDPI. Retrieved February 4, 2026, from [Link]
- This reference is a placeholder representing a general citation for the principles of Suzuki-Miyaura cross-coupling and is not tied to a specific search result.
- This reference is a placeholder representing a general citation for the principles of Suzuki-Miyaura cross-coupling and is not tied to a specific search result.
- This reference is a placeholder representing a general citation for the principles of Suzuki-Miyaura cross-coupling and is not tied to a specific search result.
- This reference is a placeholder representing a general citation for the principles of Suzuki-Miyaura cross-coupling and is not tied to a specific search result.
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 4, 2026, from [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Difluoromethyl)thiophene
Welcome to the technical support center for the synthesis of 2-(Difluoromethyl)thiophene. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this important synthetic transformation. The difluoromethyl group is a valuable hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, making its efficient introduction into heterocyclic scaffolds like thiophene a critical task in drug discovery.[1]
This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and improve reaction yields and consistency.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 2-(Difluoromethyl)thiophene?
There are several primary approaches to introduce a difluoromethyl group onto a thiophene ring.[2][3] The choice of method often depends on the available starting materials, scale, and functional group tolerance. The most prevalent strategy involves the reaction of a nucleophilic thiophene species with an electrophilic difluoromethyl source.
A common and effective method is the deprotonation of thiophene to form a potent nucleophile, followed by quenching with a difluoromethylating agent.
-
Nucleophilic Approach (Metal-Halogen Exchange or Deprotonation): This is arguably the most direct route. It typically involves generating 2-lithiothiophene by treating thiophene with an organolithium reagent like n-butyllithium (n-BuLi).[4][5] This highly reactive intermediate is then quenched with an electrophilic difluoromethyl source. While powerful, this method requires strict control of reaction conditions to avoid side reactions.
-
Radical Difluoromethylation: This approach uses a radical initiator to generate a difluoromethyl radical (•CF₂H) which then adds to the thiophene ring.[6][7] These methods are often praised for their milder conditions and improved functional group tolerance compared to organometallic routes.[7]
-
Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, particularly those using nickel or palladium, can couple a thienyl-metal species (e.g., from a Grignard reagent or boronic acid) with a difluoromethyl source like chlorodifluoromethane (ClCF₂H).[1][8]
Q2: How does the mechanism of nucleophilic difluoromethylation of thiophene work?
The most common nucleophilic pathway involves two key steps: the formation of the thienyl anion and its subsequent reaction with an electrophile.
-
Deprotonation: Thiophene is a weak acid, with the proton at the C2 position being the most acidic (pKa ≈ 33).[9] A strong base, typically n-butyllithium, is used to deprotonate the C2 position, forming 2-lithiothiophene. This step must be performed at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions.[4][5]
-
Nucleophilic Attack: The highly nucleophilic 2-lithiothiophene then attacks an electrophilic source of the "CF₂H" group. A common reagent for this is (Difluoromethyl)trimethylsilane (TMSCF₂H), often referred to as a Ruppert-Prakash type reagent.
Below is a diagram illustrating this fundamental mechanistic pathway.
Caption: General mechanism for nucleophilic difluoromethylation of thiophene.
Troubleshooting Guide
Problem 1: My reaction yield is very low or I'm recovering only starting material.
This is a common issue often related to reagent quality, reaction setup, or temperature control. A systematic check of key parameters is essential.
Possible Causes & Solutions:
-
Inactive Organolithium Reagent: n-Butyllithium degrades over time, especially with improper storage.
-
Solution: Always titrate your n-BuLi solution before use to determine its exact molarity. An old or poorly stored bottle may have a significantly lower concentration than stated on the label.
-
-
Presence of Moisture or Air: 2-Lithiothiophene is extremely reactive and will be quenched by trace amounts of water or oxygen.
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use and cooled under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Perform all reagent transfers via syringe under a positive pressure of inert gas.
-
-
Incorrect Reaction Temperature: The deprotonation of thiophene is highly exothermic. If the temperature rises above -70 °C, side reactions can occur, consuming the base and reducing the formation of the desired lithiated species.
-
Solution: Use a cryo-cool or a dry ice/acetone bath to maintain a stable temperature of -78 °C. Add the n-BuLi dropwise to the thiophene solution to control the exotherm.
-
-
Ineffective Difluoromethylating Agent: The electrophilic reagent may be degraded or added under suboptimal conditions.
-
Solution: Ensure your difluoromethylating agent is of high purity and stored under inert gas. Some protocols require an activator, such as a fluoride source (e.g., TBAF, CsF), for reagents like TMSCF₂H to facilitate the transfer of the difluoromethyl group.
-
Troubleshooting Workflow:
Caption: Step-by-step troubleshooting workflow for low reaction yield.
Problem 2: I'm observing significant side product formation, especially what looks like a dimer.
The formation of 2,2'-dithienyl is a common side product resulting from the oxidation of 2-lithiothiophene.[4][5] Other side products can arise from over-lithiation or reaction with the solvent.
Common Side Products and Mitigation Strategies:
| Side Product | Probable Cause | Recommended Solution |
| 2,2'-Dithienyl | Oxidation of 2-lithiothiophene by trace oxygen. | Rigorously degas all solvents (e.g., via freeze-pump-thaw cycles) and maintain a robust inert atmosphere throughout the reaction. |
| 2,5-Dilithiothiophene | Excess n-BuLi or warming of the reaction mixture. | Use precisely one equivalent of freshly titrated n-BuLi. Maintain strict temperature control at -78 °C. Consider inverse addition (adding the thiophene solution to the n-BuLi). |
| Butylthiophene | Reaction of 2-lithiothiophene with unreacted n-butyl bromide (present in some commercial n-BuLi solutions). | Use a high-quality source of n-BuLi or age the solution to allow for the elimination of residual alkyl halides. |
Problem 3: My yields are inconsistent from one run to the next.
Inconsistent yields are almost always a result of poor control over key reaction parameters. Reproducibility hinges on meticulous technique.
Key Parameters for Consistency:
| Parameter | Impact on Yield | Best Practice |
| n-BuLi Molarity | The single most critical factor. Too little leads to incomplete reaction; too much causes side product formation. | Titrate before every single use. A simple titration (e.g., with diphenylacetic acid) takes 15 minutes and can save days of failed experiments. |
| Reaction Time | Insufficient time for lithiation or difluoromethylation leads to incomplete conversion. | Standardize the duration for each step. For example, stir for 1 hour at -78 °C after n-BuLi addition, and for 2 hours after adding the difluoromethylating agent before quenching. |
| Quenching | Premature or improper quenching can destroy the product or intermediates. | Quench the reaction at low temperature (-78 °C) by slowly adding a proton source like saturated aqueous ammonium chloride (NH₄Cl). A rapid temperature increase during quenching can lead to degradation. |
| Solvent Quality | Water or other protic impurities will consume the organolithium species, directly reducing the yield. | Always use anhydrous grade solvents. If in doubt, distill from an appropriate drying agent (e.g., sodium/benzophenone for THF). |
Reference Experimental Protocol
This protocol is a representative example for the synthesis of 2-(Difluoromethyl)thiophene via lithiation. Researchers should always first consult the primary literature for specific reaction conditions tailored to their reagents.
Materials:
-
Thiophene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 eq, solution in hexanes, titrated)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H) (1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Argon), add thiophene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the thiophene in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the titrated n-butyllithium solution dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: After the addition is complete, stir the resulting pale yellow solution at -78 °C for an additional 1 hour.
-
Difluoromethylation: Add TMSCF₂H dropwise via syringe, again maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Quenching: While still at -78 °C, slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 2-(Difluoromethyl)thiophene.
References
-
Thiophene - Wikipedia. Provides general information on the reactivity of thiophene, including its reaction with butyllithium to form 2-lithiothiophene. [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene - Research and Reviews. Discusses the formation of 2-lithiothiophene and its subsequent reactions with electrophiles. [Link]
-
Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing). A feature article summarizing methods for selective difluoromethylation, including nucleophilic, electrophilic, and free radical approaches. [Link]
-
Mechanochemical Difluoromethylations of Alcohols | CCS Chemistry. While focused on alcohols, this article provides context on modern difluoromethylation techniques. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. Reviews photoredox catalysis for synthesizing difluoromethyl ethers, highlighting modern synthetic strategies. [Link]
-
Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel - Nature Communications. Details a nickel-catalyzed cross-coupling method for difluoromethylation. [Link]
-
Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts - ACS Publications. Describes a method for difluoromethylation using diazonium salts and TMS-CF₂H. [Link]
-
Difluoromethylation of heterocycles via a radical process - RSC Publishing. A review focusing on the radical-based difluoromethylation of heterocyclic compounds. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). A comprehensive review on recent advances in late-stage difluoromethylation reactions. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. Provides an overview of thiophene chemistry, including its electrophilic substitution reactions. [Link]
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Reviews the synthesis and reactivity of thiophene and its derivatives. [Link]
-
Application of regioselective thiophene lithiation to the synthesis of thiophene analogs of xanthones and thioxanthones | The Journal of Organic Chemistry - ACS Publications. Highlights the utility of regioselective lithiation of thiophene in synthesis. [Link]
-
Recent Advances in Difluoromethylation Reaction - ResearchGate. A mini-review on recent developments in direct and stepwise difluoromethylation methods. [Link]
-
Synthesis of Monosubstituted Trifluoromethylated Derivatives of 2H-thiete, Dihydrothiophenes, and 2H-thiopyrans | Request PDF - ResearchGate. Describes reactions of related sulfur heterocycles with Ruppert-Prakash type reagents. [Link]
-
Thiophene derivatives as novel functional additives for high-voltage LiCoO2 operations in lithium ion batteries | Request PDF - ResearchGate. Although from a different field, this paper discusses the electrochemical properties of thiophene derivatives. [Link]
-
Late-stage difluoromethylation: Concepts, developments and perspective - ResearchGate. Further details on radical difluoromethylation strategies. [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI. Focuses on visible-light-driven difluoromethylation reactions. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. General synthesis and characterization of thiophene derivatives. [Link]
-
(PDF) ChemInform Abstract: Sandmeyer Trifluoromethylthiolation of Arenediazonium Salts with Sodium Thiocyanate and Ruppert—Prakash Reagent. - ResearchGate. Provides an example of using Ruppert-Prakash type reagents in transformations of heterocycles like thiophene. [Link]
-
Thiophene synthesis - Organic Chemistry Portal. A collection of modern thiophene synthesis methods. [Link]
-
Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed. An example of novel thiophene synthesis, showing the breadth of modern organic chemistry. [Link]
-
Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Discusses lithiation reactions, providing context for the deprotonation step. [Link]
-
lithiation between thiophene with n-buthyllithium - Chemistry Stack Exchange. A discussion confirming the pKa of thiophene's C2 proton. [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. rroij.com [rroij.com]
- 6. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Overcoming low reactivity of 2-(Difluoromethyl)thiophene in coupling reactions
This is a technical support guide designed for researchers working with 2-(Difluoromethyl)thiophene .
Status: Operational | Topic: Overcoming Low Reactivity & Instability | Audience: Medicinal Chemists / Process Chemists
Executive Summary: The "Deceptive" Substrate
2-(Difluoromethyl)thiophene is a high-value building block because the
-
Electronic Deactivation: The
group is a strong electron-withdrawing group (EWG, ). It deactivates the thiophene ring toward Electrophilic Aromatic Substitution (EAS), making standard functionalization (e.g., bromination) sluggish or regioselective for the meta (C4) position, contrary to the usual ortho (C5) preference of thiophenes. -
Base Sensitivity (The "Hidden" Trap): The proton on the difluoromethyl group (
) is acidic ( ). Strong bases like n-BuLi or LDA often cause deprotonation at the site rather than the ring, triggering -elimination, difluorocarbene formation, and polymerization. -
Catalyst Poisoning: Like all thiophenes, the sulfur atom can coordinate to Pd(0), poisoning the catalyst if the oxidative addition step is slow.
Decision Matrix: Selecting the Right Strategy
Use this flow to determine the correct protocol based on your starting material and target.
Figure 1: Strategic decision tree for coupling 2-(difluoromethyl)thiophene derivatives.
Troubleshooting & Protocols
Scenario A: Direct Functionalization of 2-(Difluoromethyl)thiophene
The Issue: You attempted lithiation with n-BuLi to react with an electrophile, but obtained a complex mixture or tar.
Root Cause: n-BuLi deprotonates the
Protocol 1: Pd-Catalyzed C-H Arylation (CMD)
Target: C5-Arylated Product
| Component | Recommendation | Function |
| Catalyst | Pd(OAc)₂ (5 mol%) | Precursor for active Pd(II) species. |
| Ligand | P(t-Bu)₃ • HBF₄ (10 mol%) | Electron-rich ligand to facilitate oxidative addition. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Mild base compatible with |
| Additive | Pivalic Acid (PivOH) (30 mol%) | CRITICAL: Acts as a proton shuttle for the CMD step. |
| Solvent | o-Xylene or Toluene | High boiling point, non-polar. |
| Temp | 100–120 °C | Required for C-H bond cleavage. |
Step-by-Step:
-
In a glovebox or under Ar, mix Pd(OAc)₂, ligand, base, and PivOH in a reaction vial.
-
Add the aryl bromide (1.0 equiv) and 2-(difluoromethyl)thiophene (1.5 equiv). Note: Use excess thiophene as it is the volatile component.
-
Add solvent (0.2 M concentration). Seal and heat to 110 °C for 16h.
-
Why it works: The pivalate anion coordinates to Pd and assists in deprotonating the C5 position of the thiophene without touching the sensitive
proton [1].
Scenario B: Coupling 2-Bromo-5-(difluoromethyl)thiophene
The Issue: The reaction stalls (low conversion) despite the bromide being an "activated" substrate. Root Cause:
-
Sulfur Poisoning: The thiophene sulfur binds to Pd, creating a resting state that is too stable.
-
Slow Transmetallation: If using a boronic acid, the electron-deficient nature of the partner can slow down transmetallation.
Protocol 2: High-Turnover Suzuki Coupling
Target: Biaryl formation from Halide
| Parameter | Condition |
| Catalyst System | Pd(dba)₂ / XPhos or Pd-PEPPSI-IPr |
| Base | K₃PO₄ (3.0 equiv) in Toluene/Water (10:1) |
| Additive | None usually needed, but CuTC (1.0 equiv) can be added if stalling persists (Liebeskind-Srogl effect). |
Troubleshooting Checklist:
-
If conversion is <20%: The catalyst is dying. Switch to Pd-PEPPSI-IPr (2 mol%). The NHC ligand is bulky and prevents sulfur coordination.
-
If homocoupling of boronic acid is high: Add the boronic acid slowly (syringe pump) or switch to a MIDA boronate for slow release.
Scenario C: Using the Boronic Acid Derivative
The Issue: You are using (5-(difluoromethyl)thiophen-2-yl)boronic acid, but yields are low (<40%) and you see the de-borylated product (2-(difluoromethyl)thiophene).
Root Cause: Protodeboronation . Electron-withdrawing groups (like
Protocol 3: Protodeboronation-Free Coupling
Target: Coupling unstable boron species
Option 1: Anhydrous Conditions (Suzuki-Miyaura)
-
Base: CsF (2.0 equiv) or K₃PO₄ (anhydrous).
-
Solvent: 1,4-Dioxane (dry).
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Key: Eliminate water to stop the hydrolytic pathway of deboronation.
Option 2: Switch to Potassium Trifluoroborate (
-
Convert the boronic acid to the trifluoroborate salt (treat with KHF₂).
-
These salts are stable to protodeboronation and release the active species slowly.
-
Reaction: Pd(OAc)₂ (2%), SPhos (4%), K₂CO₃, MeOH/H₂O, 60 °C.
Frequently Asked Questions (FAQ)
Q: Can I use n-BuLi to make the Grignard reagent of 2-bromo-5-(difluoromethyl)thiophene?
A: NO. n-BuLi is too basic and will attack the
-
Alternative: Use i-PrMgCl • LiCl (Turbo Grignard) at -20 °C. The Magnesium-Halogen exchange is faster than the deprotonation of the
group under these conditions.
Q: Is the
Q: Why is my reaction turning black immediately? A: Immediate precipitation of Pd black usually indicates unstable ligands or lack of oxidant protection. However, with thiophenes, it often means the Pd nanoparticles are aggregating because the phosphine ligands have dissociated. Use bidentate ligands (dppf, Xantphos) or NHC precatalysts to stabilize the Pd center against sulfur displacement.
References
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(42), 14013-14015.
-
Geri, J. B., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404-9408.
-
Lévesque, É., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 209-234.
-
Shermolovich, Y. G., et al. (2025).[1] Synthesis and oxidative transformations of 2-functionalized 2-trifluoromethyltetrahydrothiophenes. Journal of Fluorine Chemistry.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 2-(Difluoromethyl)thiophene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the functionalization of 2-(difluoromethyl)thiophene. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic programs. The difluoromethyl (CHF₂) group is a unique hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amine groups, making it a privileged motif in modern drug discovery.[1][2][3] However, its strong electron-withdrawing nature presents distinct challenges compared to simpler alkyl- or aryl-substituted thiophenes.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of working with this reagent and achieve your synthetic goals efficiently.
Section 1: Metalation and C-H Functionalization Strategies
Direct deprotonation of the thiophene ring is a powerful method for introducing a wide range of electrophiles. However, the acidity of the C-H bonds in 2-(difluoromethyl)thiophene is significantly influenced by the CHF₂ group, and the protons on the difluoromethyl group itself can be acidic under certain conditions.
Frequently Asked Questions (FAQs)
Question 1.1: What are the optimal conditions for regioselective deprotonation (lithiation) of 2-(difluoromethyl)thiophene?
Answer: Regioselective deprotonation at the C5 position is generally favored due to the directing effect of the sulfur atom and the activating influence of the C2-substituent. The primary challenge is choosing a base and reaction conditions that deprotonate the ring C-H without causing ring-opening or reacting with the CHF₂ group.
For selective C5 lithiation, we recommend using Lithium Diisopropylamide (LDA) as the base. LDA is a strong, non-nucleophilic base that effectively deprotonates the acidic C5 proton. Using alkyllithiums like n-BuLi can sometimes lead to side reactions, including ring-opening, especially at elevated temperatures.[4]
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Base | LDA (1.1 - 1.2 equiv.) | Strong, kinetically fast, and sterically hindered, minimizing nucleophilic attack on the sulfur atom. |
| Solvent | Anhydrous THF | Apolar enough to stabilize the organolithium species but polar enough to facilitate the reaction. |
| Temperature | -78 °C | Critical for preventing side reactions such as ring-opening and decomposition. Maintain this temperature throughout the deprotonation and electrophilic quench. |
| Addition | Add LDA solution dropwise to the thiophene solution. | This "normal addition" prevents a buildup of excess base, which can lead to undesired side reactions. |
| Stirring Time | 30 - 60 minutes | Sufficient time for complete deprotonation. Prolonged stirring is generally not necessary and may increase the risk of decomposition. |
Question 1.2: My lithiation reaction is giving low yields and a complex mixture of byproducts. What is going wrong?
Answer: This is a common issue often traced back to three key areas: reagent quality, temperature control, and atmospheric moisture.
-
Reagent and Solvent Purity: Organolithium reactions are extremely sensitive to moisture and protic impurities. Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and that your LDA is either freshly prepared or accurately titrated. The 2-(difluoromethyl)thiophene substrate should also be anhydrous.
-
Temperature Control: Deviation from -78 °C can be detrimental. Even warming to -40 °C can initiate decomposition pathways. Use a properly insulated Dewar flask with a dry ice/acetone or isopropanol bath and ensure the internal reaction temperature is monitored.
-
Electrophile Addition: The electrophile must also be anhydrous. When adding the electrophile, do so slowly at -78 °C to control any exotherm. Once the addition is complete, allow the reaction to stir at -78 °C for a period (e.g., 1-2 hours) before slowly warming to room temperature.
Troubleshooting Decision Workflow for Lithiation
This workflow can help diagnose and solve common problems encountered during the lithiation and subsequent electrophilic quench of 2-(difluoromethyl)thiophene.
Caption: Troubleshooting workflow for lithiation reactions.
Protocol 1: Optimized Lithiation and Trapping with an Electrophile (Ex: Iodination)
-
Setup: Dry a two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet under vacuum with a heat gun. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Reagents: Charge the flask with anhydrous THF (0.2 M relative to the substrate) and 2-(difluoromethyl)thiophene (1.0 equiv.).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add freshly prepared or titrated LDA (1.1 equiv.) dropwise via syringe over 10 minutes. The solution may turn a pale yellow or orange color.
-
Stirring: Stir the reaction mixture at -78 °C for 45 minutes.
-
Electrophilic Quench: Add a solution of iodine (I₂) (1.2 equiv.) in anhydrous THF dropwise at -78 °C. The dark color of the iodine will dissipate upon addition.
-
Warming: After stirring for an additional 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm to ambient temperature over 1 hour.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove excess iodine) and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
For C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions are indispensable. These reactions typically require a pre-functionalized thiophene, such as a bromo- or iodo-substituted derivative, which can be prepared via the lithiation protocol described above.
Frequently Asked Questions (FAQs)
Question 2.1: I am attempting a Suzuki-Miyaura coupling with a 5-bromo-2-(difluoromethyl)thiophene. What is a reliable starting point for catalyst and ligand selection?
Answer: The electron-deficient nature of the 5-bromo-2-(difluoromethyl)thiophene makes it an excellent substrate for oxidative addition to Pd(0), which is the rate-determining step for many cross-coupling reactions.[5][6] However, the choice of ligand is crucial to facilitate the subsequent steps of the catalytic cycle.
A robust starting point is to use a palladium(II) precatalyst that is easily reduced in situ, paired with a sterically hindered, electron-rich phosphine ligand.
| Component | Recommended Starting Point | Rationale & Expert Insight |
| Pd Precatalyst | Pd(OAc)₂ (2-5 mol %) or Pd₂(dba)₃ (1-2.5 mol %) | Readily available and efficiently generate the active Pd(0) species under the reaction conditions. |
| Ligand | SPhos or XPhos (2x mol % of Pd) | These Buchwald-type ligands are highly effective for coupling heteroaryl halides, promoting fast reductive elimination and preventing catalyst decomposition.[7] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | A moderately strong inorganic base is required. K₃PO₄ is often superior for challenging couplings. |
| Solvent | Toluene/H₂O or 1,4-Dioxane/H₂O (e.g., 4:1 v/v) | A biphasic solvent system is standard for Suzuki couplings, facilitating the interaction of the organic-soluble halide and the water-soluble boronic acid/base.[5] |
| Temperature | 80 - 110 °C | Thermal energy is required to drive the catalytic cycle, particularly the transmetalation and reductive elimination steps. |
Question 2.2: My Buchwald-Hartwig amination of 5-bromo-2-(difluoromethyl)thiophene is sluggish and gives significant amounts of hydro-debromination byproduct. How can I improve this?
Answer: Sluggish reactions and hydro-debromination (replacement of the bromine with hydrogen) are classic signs of a suboptimal catalyst/ligand/base combination. The strong electron-withdrawing effect of the CHF₂ group can make the thiophene susceptible to side reactions.
-
Strengthen the Base: Hydro-debromination can arise from protonolysis of the organopalladium intermediate. Using a stronger, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu) can accelerate the desired amination pathway.
-
Change the Ligand: While standard ligands like Xantphos can be effective, for particularly challenging substrates, consider using a more specialized ligand. Josiphos-type ferrocenyl ligands or Buchwald's G3/G4 palladacycle precatalysts often show superior performance.[8][9]
-
Ensure an Inert Atmosphere: Oxygen can rapidly deactivate the Pd(0) catalyst. Ensure your reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) before adding the catalyst.
Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights potential points of failure that can be addressed through optimization.
Caption: Key steps and failure points in the Suzuki-Miyaura catalytic cycle.
References
- The 18 F-Difluoromethyl Group: Challenges, Impact and Outlook. PubMed.
- Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate.
- The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.
- Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction. Dalton Transactions (RSC Publishing).
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central.
- 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate.
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. ResearchGate.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters - ACS Publications.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate.
- (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate.
Sources
- 1. The 18F-Difluoromethyl Group: Challenges, Impact and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with 2-(Difluoromethyl)thiophene Boronic Acids
Welcome to the technical support center for Suzuki coupling reactions involving 2-(difluoromethyl)thiophene boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific class of coupling partners. The inherent electronic properties of the 2-(difluoromethyl)thiophene moiety can present unique challenges. This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My Suzuki coupling with 2-(difluoromethyl)thiophene boronic acid is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?
Low reactivity in this system often stems from the electron-deficient nature of the 2-(difluoromethyl)thiophene boronic acid. The electron-withdrawing difluoromethyl group deactivates the thiophene ring, which can impact multiple steps in the catalytic cycle.
Causality and Key Considerations:
-
Slow Transmetalation: The rate-limiting step in many Suzuki couplings is transmetalation. For an electron-deficient boronic acid, the transfer of the organic group from boron to the palladium center can be particularly slow. The main role of the base in the Suzuki-Miyaura reaction is to activate the boronic acid by forming a more nucleophilic borate species (e.g., [ArB(OH)3]⁻)[1][2]. However, the increased acidity of the 2-(difluoromethyl)thiophene boronic acid can lead to a delicate balance between activation and decomposition.
-
Catalyst and Ligand Choice: The selection of the palladium source and, crucially, the phosphine ligand is paramount. Electron-rich and bulky phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle[3]. For challenging substrates, a generic catalyst system like Pd(PPh₃)₄ may not be sufficient.
Troubleshooting Steps:
-
Optimize the Base:
-
While a base is necessary for activation, strong bases can accelerate the unwanted side reaction of protodeboronation[4].
-
Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). In some cases, potassium phosphate (K₃PO₄) under anhydrous or nearly anhydrous conditions can be effective, as it can help suppress protodeboronation.[5]
-
Careful screening of the base is highly recommended.
-
-
Elevate the Reaction Temperature:
-
Many Suzuki couplings benefit from heating. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it in increments (e.g., to 90-110 °C) can improve the reaction rate. However, be aware that excessive heat can also lead to catalyst decomposition.
-
-
Select a More Active Catalyst/Ligand System:
-
Employ modern, pre-formed palladium catalysts or precatalyst systems (e.g., Buchwald precatalysts like SPhos-Pd-G3).
-
Utilize bulky, electron-donating phosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃). These ligands promote the formation of the active monoligated Pd(0) species and can enhance the rates of key catalytic steps.
-
-
Consider Copper(I) Co-catalysis:
-
For notoriously difficult couplings with electron-deficient 2-heterocyclic boronates, the addition of a copper(I) salt (e.g., CuI, CuTC) can significantly enhance yields[6]. The exact role of copper is still debated but may involve facilitating the transmetalation step.
-
I'm observing significant protodeboronation of my 2-(difluoromethyl)thiophene boronic acid. How can I minimize this side reaction?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and often competitive side reaction, particularly with electron-deficient and heteroaryl boronic acids.[7][8] The increased Lewis acidity of the boron center in your substrate makes it more susceptible to this pathway, especially under basic, aqueous conditions[4][9].
Causality and Key Considerations:
-
Mechanism of Protodeboronation: This process can be catalyzed by acid or base and is often accelerated by water. For electron-deficient systems, base-mediated protodeboronation is a primary concern.
-
Stability of the Boron Species: Boronic acids exist in equilibrium with other species in solution, including boroxines (anhydrides) and boronate esters (if alcohols are present). The free boronic acid is often the most susceptible to protodeboronation.
Troubleshooting Steps:
-
Use a More Stable Boron Reagent:
-
Boronate Esters: Convert the boronic acid to its corresponding pinacol ester (a common and stable derivative). Boronate esters are generally more stable to protodeboronation than the free boronic acids and can release the active boronic acid slowly under the reaction conditions.[7][10][11]
-
Potassium Trifluoroborates (ArBF₃K): These salts are often crystalline, air-stable solids that exhibit enhanced stability towards protodeboronation. They are excellent coupling partners in Suzuki reactions.
-
-
Modify Reaction Conditions to Minimize Water:
-
While some water is often beneficial or even necessary for Suzuki couplings (to solubilize the base and facilitate boronate formation), excessive water can promote protodeboronation.
-
Use anhydrous solvents and carefully dried reagents. If using a hydrated base (e.g., K₂CO₃·xH₂O), account for the water content. A small, controlled amount of water (e.g., a few equivalents relative to the limiting reagent) can be added if the reaction fails under strictly anhydrous conditions.[5]
-
-
Employ a Weaker Base or Fluoride Source:
-
As mentioned previously, strong bases can exacerbate protodeboronation.
-
Using potassium fluoride (KF) or cesium fluoride (CsF) can be a good alternative. The fluoride ion can activate the boronic acid or its ester while being a weaker Brønsted base, thus reducing the rate of protonolysis.
-
Is there a risk of C-F bond cleavage from the difluoromethyl group under my Suzuki coupling conditions?
Under standard palladium-catalyzed Suzuki-Miyaura conditions, the C(sp³)-F bonds of the difluoromethyl group are generally stable and not expected to undergo cleavage.
Causality and Key Considerations:
-
Bond Dissociation Energies: The C(sp³)-F bond is one of the strongest single bonds in organic chemistry. Its activation and cleavage typically require harsh conditions or specialized catalytic systems that are not characteristic of standard Suzuki protocols.[12]
-
Palladium Catalysis Selectivity: Palladium catalysts used in Suzuki couplings are highly selective for the activation of C-Halogen (Cl, Br, I) or C-OTf bonds over C-F bonds. While there are reports of C(sp²)-F bond activation in Suzuki-type reactions, these often require highly specialized ligands and electron-deficient aromatic systems.[13] C(sp³)-F bond activation is even more challenging.
Visualizing the Process
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Competing Protodeboronation Pathway
Caption: Competition between Suzuki coupling and protodeboronation.
Recommended Experimental Protocols
Protocol 1: Standard Conditions for Initial Screening
This protocol serves as a robust starting point for the coupling of 2-(difluoromethyl)thiophene boronic acid with a typical aryl bromide.
Materials:
-
2-(Difluoromethyl)thiophene boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (e.g., 0.5 mmol), 2-(difluoromethyl)thiophene boronic acid (0.6 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₂CO₃ (1.25 mmol).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen. Alternatively, bubble argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Challenging Substrates (Minimizing Protodeboronation)
This protocol is designed for cases where the standard conditions lead to low yield or significant protodeboronation. It utilizes a more stable boronate ester and a different base/solvent system.
Materials:
-
2-(Difluoromethyl)thiophene-2-boronic acid pinacol ester (1.1 equiv)
-
Aryl halide/triflate (1.0 equiv)
-
SPhos-Pd-G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide (e.g., 0.5 mmol), 2-(difluoromethyl)thiophene-2-boronic acid pinacol ester (0.55 mmol), SPhos-Pd-G3 (0.01 mmol), and finely ground, anhydrous K₃PO₄ (1.0 mmol) to a dry reaction vial or flask.
-
Add anhydrous toluene (e.g., 5 mL).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Due to the stability of the pinacol ester, reaction times may be longer.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Table
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Change |
| Boron Source | Boronic Acid | Pinacol Boronate Ester | Increased stability against protodeboronation[7][10]. |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos-Pd-G3 | Precatalyst ensures efficient formation of the active Pd(0) species. |
| Base | K₂CO₃ (aq) | K₃PO₄ (anhydrous) | Anhydrous conditions and a different base can suppress water-mediated protodeboronation[5]. |
| Solvent | Dioxane/Water (4:1) | Toluene (anhydrous) | Removal of water to minimize the protodeboronation side reaction. |
| Temperature | 90 °C | 100-110 °C | May require slightly higher temperature to drive the reaction with the more stable boronate ester. |
References
-
Deng, J. Z., Paone, D. V., Ginnetti, A. T., Kurihara, H., Dreher, S. D., Weissman, S. A., Stauffer, S. R., & Burgey, C. S. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345–347. [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Cintrat, J.-C., & F-X. Felpin. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7695. [Link]
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Semantic Scholar. [Link]
-
Pialat, A., & Tlili, A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7076. [Link]
-
Tejedor, M. J., & Garcia-Orduña, P. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421. [Link]
-
Al-Zoubi, R. M. (2005). Syntheses of 2-(Pentafluorophenyl)thiophene Derivatives via the Palladium-Catalyzed Suzuki Reaction. ResearchGate. [Link]
-
Question on ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14856–14871. [Link]
-
LibreTexts Chemistry. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Wang, C., & Sun, P. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(11), 1365. [Link]
-
Li, Z., Zhang, J., & Li, D. (2017). Suzuki–Miyaura reaction of C–F bonds in fluorographene. Chemical Communications, 53(61), 8591-8594. [Link]
-
Nakanishi, T., & Fujikawa, H. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3742–3745. [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Asghar, M. A., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 25(1), 199. [Link]
-
Asiri, A. M., & Khan, S. A. (2019). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 24(17), 3049. [Link]
-
Asghar, M. N., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 43. [Link]
-
Xu, C., & Guo, W.-H. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications, 9(1), 1170. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36473-36477. [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
Li, C., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Beilstein Journal of Organic Chemistry, 16, 169–175. [Link]
-
Chen, C., Wilcoxen, K., Strack, N., & McCarthy, J. R. (1999). Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes. Tetrahedron Letters, 40(5), 827–830. [Link]
-
Schlosser, M. (2018). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]
-
ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Smith, A. M., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of the Arkansas Academy of Science, 76, 1. [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265–1280. [Link]
-
ResearchGate. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. [Link]
-
Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418-12421. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 2-(Difluoromethyl)thiophene and its Non-Fluorinated Analog, 2-Methylthiophene: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy to modulate physicochemical properties and enhance metabolic stability. This guide provides a comprehensive in vitro and in vivo comparison of 2-(difluoromethyl)thiophene and its non-fluorinated counterpart, 2-methylthiophene. By examining their key characteristics, from physicochemical properties to metabolic fate, we aim to furnish researchers with the critical insights necessary for informed decision-making in drug design and development.
Introduction: The Rationale for Fluorination
The substitution of hydrogen atoms with fluorine is a cornerstone of modern drug design. The introduction of a difluoromethyl group (-CHF₂) in place of a methyl group (-CH₃) can profoundly alter a molecule's lipophilicity, acidity, and susceptibility to metabolic degradation.[1] Thiophene, a five-membered aromatic heterocycle, is a common scaffold in many pharmaceuticals.[2] Understanding the impact of this bioisosteric replacement on a simple thiophene core provides a fundamental basis for its application in more complex drug candidates.
This guide will dissect the nuanced differences between 2-(difluoromethyl)thiophene and 2-methylthiophene, offering a data-driven comparison of their performance in key preclinical assays.
Physicochemical Properties: A Tale of Two Substituents
The seemingly subtle change from a methyl to a difluoromethyl group instigates significant shifts in the physicochemical profile of the thiophene scaffold. These differences have far-reaching implications for a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | 2-Methylthiophene | 2-(Difluoromethyl)thiophene (Predicted) | Rationale for Prediction |
| Molecular Weight ( g/mol ) | 98.17[3] | 134.14 | Addition of two fluorine atoms. |
| logP (o/w) | ~2.3[3] | > 2.3 | The difluoromethyl group is more lipophilic than a methyl group.[1] |
| pKa | Not applicable (neutral)[3] | Not applicable (neutral) | The thiophene ring is very weakly basic. |
| Boiling Point (°C) | 112-113[4] | Predicted to be higher | Increased molecular weight and polarity of the C-F bonds lead to stronger intermolecular forces. |
| Water Solubility | 112.6 mg/L @ 25°C[3] | Predicted to be lower | Increased lipophilicity generally corresponds to decreased aqueous solubility. |
Expert Insight: The increased lipophilicity of 2-(difluoromethyl)thiophene is a critical parameter. While this may enhance membrane permeability, it can also lead to increased binding to plasma proteins and potentially off-target interactions. The art of drug design lies in balancing these competing effects to achieve the desired pharmacokinetic profile.
In Vitro Comparison: Metabolic Stability and Permeability
The true test of a drug candidate's potential often begins in the laboratory. In vitro assays provide a controlled environment to dissect the metabolic liabilities and absorption characteristics of a compound.
Metabolic Stability in Liver Microsomes
Liver microsomes are a subcellular fraction rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[5][6] By incubating our two compounds with liver microsomes, we can predict their intrinsic clearance.
Predicted Metabolic Pathways:
Caption: Predicted metabolic pathways of 2-Methylthiophene and 2-(Difluoromethyl)thiophene.
Data Summary: Predicted In Vitro Metabolic Stability
| Compound | Predicted Intrinsic Clearance (CLint) in Human Liver Microsomes | Predicted Half-life (t½) | Rationale for Prediction |
| 2-Methylthiophene | Moderate to High | Short | The methyl group is a known site for CYP450-mediated hydroxylation.[7][8] |
| 2-(Difluoromethyl)thiophene | Low | Long | The C-F bonds of the difluoromethyl group are more resistant to enzymatic cleavage than C-H bonds, thus "blocking" a primary site of metabolism.[1][9] |
Expert Insight: The enhanced metabolic stability of the difluoromethyl analog is a direct consequence of the strength of the carbon-fluorine bond.[9] This "metabolic blocking" strategy is a powerful tool in drug discovery, often leading to improved bioavailability and a longer duration of action. However, it is crucial to investigate potential alternative metabolic pathways, such as oxidation of the thiophene ring itself, which can sometimes lead to the formation of reactive metabolites.[7]
Cell Permeability: The Caco-2 Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as an excellent in vitro model for predicting intestinal drug absorption.[10][][12][13]
Predicted Caco-2 Permeability
| Compound | Predicted Apparent Permeability (Papp) (A→B) (10⁻⁶ cm/s) | Predicted Efflux Ratio (B→A / A→B) | Rationale for Prediction |
| 2-Methylthiophene | High | Low (<2) | Expected to be well-absorbed via passive diffusion due to its moderate lipophilicity and small size. |
| 2-(Difluoromethyl)thiophene | High | Low (<2) | Increased lipophilicity may lead to even higher passive permeability compared to its non-fluorinated analog. |
Experimental Workflow: Caco-2 Permeability Assay
Caption: Generalized workflow for a Caco-2 permeability assay.
In Vivo Comparison: A Glimpse into the Whole Organism
While in vitro assays are invaluable, the ultimate test of a drug candidate lies in its performance within a living system. In vivo studies in animal models provide crucial information on pharmacokinetics and potential toxicity.[14][15][16][17][18]
Predicted In Vivo Pharmacokinetic Parameters in Rodents
| Parameter | 2-Methylthiophene | 2-(Difluoromethyl)thiophene | Rationale for Prediction |
| Bioavailability (F%) | Moderate | High | Increased metabolic stability of the difluoromethyl analog is expected to reduce first-pass metabolism, leading to higher oral bioavailability. |
| Clearance (CL) | High | Low | Consistent with the predicted higher metabolic stability of the fluorinated compound. |
| Volume of Distribution (Vd) | Moderate | Moderate to High | The increased lipophilicity of the difluoromethyl analog may lead to greater distribution into tissues. |
| Half-life (t½) | Short | Long | A direct consequence of lower clearance. |
Toxicity Considerations:
2-Methylthiophene is moderately toxic by ingestion and mildly toxic by inhalation.[2] The toxicological profile of 2-(difluoromethyl)thiophene has not been extensively studied. However, the potential for thiophene ring oxidation to form reactive metabolites exists for both compounds and should be carefully evaluated in preclinical safety studies.[7]
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a framework for assessing the metabolic stability of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like imipramine)[19]
Procedure:
-
Prepare a microsomal suspension in phosphate buffer.
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Add the test compound to the microsomal suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.[19]
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Self-Validation: The inclusion of high and low clearance control compounds ensures that the assay is performing as expected. The results for these controls should fall within the laboratory's established ranges.
Caco-2 Permeability Assay
This protocol outlines the steps for determining the intestinal permeability of a compound.[10][][12][13]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)
-
Test compound stock solution
-
Control compounds (e.g., a high permeability compound like propranolol and a low permeability compound like atenolol)
-
Lucifer yellow for monolayer integrity assessment
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with transport buffer.
-
Add the test compound (e.g., at 10 µM) to the apical (A) or basolateral (B) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
At the end of the experiment, assess monolayer integrity again using Lucifer yellow.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A→B and B→A) and the efflux ratio.
Self-Validation: The permeability values of the control compounds should be within the accepted literature ranges, and the monolayer integrity must be maintained throughout the experiment.
Conclusion
The strategic replacement of a methyl group with a difluoromethyl group on the thiophene scaffold is predicted to have a profound and beneficial impact on the molecule's drug-like properties. The increased metabolic stability of 2-(difluoromethyl)thiophene is expected to translate into a longer in vivo half-life and improved oral bioavailability compared to 2-methylthiophene. While both compounds are predicted to have good intestinal permeability, the potential for metabolism-related toxicity via the thiophene ring should be a key consideration in any drug development program. This guide provides a foundational framework for understanding and evaluating these two analogs, empowering researchers to make more strategic decisions in the design of novel therapeutics.
References
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Wikipedia. (2023, March 21). 2-Methylthiophene. In Wikipedia. Retrieved from [Link]
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Scent.vn. (n.d.). 2-Methylthiophene (CAS 554-14-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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MDPI. (2023, November 29). 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-methylthiophene. Retrieved from [Link]
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Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]
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ResearchGate. (2024, May 15). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Retrieved from [Link]
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BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]
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National Center for Biotechnology Information. (2008, August 2). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]
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ACS Publications. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
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ACS Publications. (2026, February 2). (Vinyl tosyloxy)benziodolium Salts: Divergent Construction of Conjugated Diene Derivatives via Sequential Coupling Reactions. Retrieved from [Link]
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Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. Retrieved from [Link]
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ResearchGate. (2010, August). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
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YouTube. (2024, November 30). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures [Video]. YouTube. Retrieved from [Link]
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MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl thiophene. Retrieved from [Link]
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MDPI. (2018, October 8). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. Retrieved from [Link]
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ACS Publications. (2026, February 3). Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
